{3-[(5-fluoro-2-methylphenyl)carbamoyl]-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl propanoate
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Overview
Description
The compound {3-[(5-fluoro-2-methylphenyl)carbamoyl]-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl propanoate is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that combines a fluorinated aromatic ring, a carbamoyl group, and a pyrano[2,3-c]pyridine core, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(5-fluoro-2-methylphenyl)carbamoyl]-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl propanoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrano[2,3-c]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the Carbamoyl Group: This step involves the reaction of the intermediate with an isocyanate derivative, such as 5-fluoro-2-methylphenyl isocyanate, under controlled temperature and solvent conditions.
Esterification: The final step involves the esterification of the intermediate with propanoic acid or its derivatives under acidic catalysis to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
{3-[(5-fluoro-2-methylphenyl)carbamoyl]-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl propanoate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
{3-[(5-fluoro-2-methylphenyl)carbamoyl]-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl propanoate:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which {3-[(5-fluoro-2-methylphenyl)carbamoyl]-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl propanoate exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
{3-[(5-fluoro-2-methylphenyl)carbamoyl]-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl propanoate: can be compared with other similar compounds, such as:
Cetylpyridinium chloride: Used as an antimicrobial agent.
Domiphen bromide: Known for its antiseptic properties.
Bis(2-ethylhexyl) terephthalate: Used as a plasticizer in various industrial applications.
The uniqueness of This compound lies in its specific structural features and the potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
[3-[(5-fluoro-2-methylphenyl)carbamoyl]-8-methyl-2-oxopyrano[2,3-c]pyridin-5-yl]methyl propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O5/c1-4-18(25)28-10-13-9-23-12(3)19-15(13)8-16(21(27)29-19)20(26)24-17-7-14(22)6-5-11(17)2/h5-9H,4,10H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHODGBLQKFCPPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC1=CN=C(C2=C1C=C(C(=O)O2)C(=O)NC3=C(C=CC(=C3)F)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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